molecular formula C16H12F3NO3 B5711365 N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide

Numéro de catalogue B5711365
Poids moléculaire: 323.27 g/mol
Clé InChI: IKDSGUNRHXVLNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide, commonly known as BDF 6106, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF 6106 belongs to the class of benzamides and is a selective antagonist of the serotonin 5-HT2B receptor.

Mécanisme D'action

BDF 6106 acts as a selective antagonist of the serotonin 5-HT2B receptor, which is involved in various physiological processes, including vasoconstriction, smooth muscle contraction, and fibrosis. By blocking the activation of this receptor, BDF 6106 can prevent the downstream effects of serotonin signaling, leading to its anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
BDF 6106 has been shown to inhibit the proliferation and migration of fibroblasts, which are involved in the formation of scar tissue. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, BDF 6106 has been shown to improve pulmonary function and reduce the severity of fibrosis in animal models of pulmonary fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

BDF 6106 has several advantages for laboratory experiments, including its high selectivity for the 5-HT2B receptor and its ability to inhibit fibrosis and inflammation. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose some limitations for its use in certain experiments.

Orientations Futures

There are several potential future directions for research on BDF 6106. One area of interest is its potential use in the treatment of other fibrotic diseases, such as liver fibrosis and renal fibrosis. Additionally, further studies are needed to determine the optimal dosage and administration of BDF 6106 for therapeutic use. Finally, the development of more soluble and less toxic analogs of BDF 6106 may improve its efficacy and safety for clinical use.

Méthodes De Synthèse

BDF 6106 can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base followed by the reduction of the resulting intermediate with sodium borohydride. The compound can be purified using chromatographic techniques.

Applications De Recherche Scientifique

BDF 6106 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of pulmonary fibrosis, a chronic lung disease characterized by inflammation and scarring of lung tissue. BDF 6106 has also been studied for its potential use in the treatment of cardiovascular diseases, such as pulmonary hypertension and cardiac fibrosis.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-2-1-3-11(12)15(21)20-8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDSGUNRHXVLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.